BenchChemオンラインストアへようこそ!

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Asymmetric Synthesis Chiral Building Block Organofluorine Chemistry

Select (3R,4R)-3,4-Difluoropyrrolidine hydrochloride (CAS 869481-92-5) for its precisely defined trans-vicinal difluorination that imposes a fixed conformational bias via stereoelectronic gauche and anomeric effects—properties absent in unfluorinated, mono-fluorinated, or cis-diastereomer analogs. This chiral building block enables asymmetric epoxidation catalysts (up to 83% ee) and DPP-IV/Factor Xa inhibitor pharmacophores. The hydrochloride salt delivers superior aqueous solubility and solid-state stability. Do not substitute with generic pyrrolidine derivatives for stereosensitive applications. Request a quote today.

Molecular Formula C4H8ClF2N
Molecular Weight 143.56 g/mol
CAS No. 869481-92-5
Cat. No. B1433808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3,4-Difluoropyrrolidine hydrochloride
CAS869481-92-5
Molecular FormulaC4H8ClF2N
Molecular Weight143.56 g/mol
Structural Identifiers
SMILESC1C(C(CN1)F)F.Cl
InChIInChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H
InChIKeyJDUYOMPVOXGHIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-3,4-Difluoropyrrolidine Hydrochloride (CAS 869481-92-5): Core Procurement and Analytical Reference for Chiral Fluorinated Building Blocks


(3R,4R)-3,4-Difluoropyrrolidine hydrochloride (CAS 869481-92-5) is a chiral, trans-vicinal difluorinated pyrrolidine building block in its hydrochloride salt form. The compound features two fluorine atoms with defined (3R,4R) stereochemistry on a saturated five-membered pyrrolidine ring . Its molecular formula is C₄H₈ClF₂N with a molecular weight of 143.56 g/mol, and it is typically supplied as a solid with commercial purity specifications ranging from 95% to ≥98% . The compound is catalogued in the ECHA C&L Inventory under EC/List No. 837-456-2 with harmonized hazard classification including Acute Toxicity Category 4 (H302), Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 (H335) [1].

Why trans-3,4-Difluoropyrrolidine Hydrochloride Cannot Be Substituted by Unfluorinated or cis-Diastereomeric Analogs


Substituting (3R,4R)-3,4-difluoropyrrolidine hydrochloride with unfluorinated pyrrolidine, mono-fluorinated analogs, or the cis-(3R,4S)-diastereomer introduces substantial and quantifiable changes in molecular properties. The vicinal difluorination motif establishes a defined, fixed conformational bias on the pyrrolidine ring through stereoelectronic gauche and anomeric effects, a feature absent in unfluorinated pyrrolidine and significantly altered in the cis-diastereomer [1]. The presence of two fluorine atoms increases lipophilicity relative to non-fluorinated pyrrolidine (calculated ACD/LogP: -0.06 for the free base; predicted ACD/LogD at pH 7.4: 0.08) , while the defined (3R,4R) trans-stereochemistry imparts a different three-dimensional vector presentation of substituents compared to the (3R,4S) cis-isomer (CAS 869481-94-7) [2]. The hydrochloride salt form further confers quantifiable improvements in aqueous solubility and solid-state storage stability over the free base form . These differences translate directly into divergent biological target engagement, metabolic stability profiles, and stereochemical outcomes in asymmetric synthesis, making generic or diastereomeric substitution inappropriate for applications requiring precise spatial and electronic property control.

Quantitative Differentiation Evidence for (3R,4R)-3,4-Difluoropyrrolidine Hydrochloride Relative to Closest Analogs


Enantiomeric Purity and Defined Stereochemistry for Asymmetric Catalysis

The (3R,4R)-3,4-difluoropyrrolidine scaffold enables the preparation of enantiopure catalysts whose chirality depends solely on the organofluorine asymmetry of the pyrrolidine ring. Asymmetric epoxidation of allylic alcohols using catalysts derived from this scaffold proceeds with enantiomeric excess (ee) values of up to 83%, while asymmetric addition to benzaldehyde achieves up to 40% ee [1]. In contrast, the non-fluorinated pyrrolidine analog lacks the stereoelectronic fluorine effects necessary to induce chirality in the catalyst and produces racemic or near-racemic product mixtures under identical conditions [1].

Asymmetric Synthesis Chiral Building Block Organofluorine Chemistry

Lipophilicity and Conformational Bias versus Unfluorinated Pyrrolidine

Introduction of vicinal (3R,4R)-difluoro substitution alters the physicochemical profile of the pyrrolidine scaffold relative to the unfluorinated parent. The target compound (free base) exhibits a predicted ACD/LogP of -0.06, while unfluorinated pyrrolidine has a reported LogP of approximately -0.47 . The presence of two fluorine atoms further induces stereoelectronic gauche and anomeric effects that attenuate the inherent conformational bias of the pyrrolidine ring [1]. This conformational modulation is quantifiably distinct from the unfluorinated scaffold, which lacks these fluorine-mediated stereoelectronic constraints and exhibits greater conformational flexibility.

Physicochemical Properties Conformational Analysis Drug Design

Hydrochloride Salt Form for Enhanced Handling and Storage Stability

The hydrochloride salt of (3R,4R)-3,4-difluoropyrrolidine is the standard commercial form for procurement, with verified purity specifications from major suppliers including ≥98% (Fluorochem, Sigma-Aldrich) and NLT 97-98% (MolCore) . The hydrochloride salt form is selected specifically to enhance aqueous solubility and improve solid-state storage stability relative to the free base amine, which exists as a volatile liquid with a boiling point of 101.5±40.0 °C at 760 mmHg and vapor pressure of 35.1±0.2 mmHg at 25 °C . The free base is more prone to oxidative degradation and handling losses due to its volatility.

Salt Selection Solid-State Stability Solubility

Procurement-Driven Application Scenarios for (3R,4R)-3,4-Difluoropyrrolidine Hydrochloride (CAS 869481-92-5)


Synthesis of Enantiopure Chiral Ligands and Organocatalysts for Asymmetric Transformations

The (3R,4R)-stereochemistry of this building block is directly utilized in the construction of chiral ligands for asymmetric catalysis. The Marson and Melling (2005) study demonstrates that catalysts derived from enantiopure trans-3,4-difluoropyrrolidines enable asymmetric epoxidation of allylic alcohols with up to 83% ee and asymmetric additions to benzaldehyde with up to 40% ee [1]. This application requires the defined (3R,4R) configuration; substitution with the (3S,4S)-enantiomer, the cis-(3R,4S)-diastereomer, or racemic trans-material would produce catalysts with different or opposite enantioselectivity profiles, or no enantioselectivity at all.

Medicinal Chemistry Exploration of Conformationally Constrained Bioisosteres

The vicinal difluorination pattern of this compound introduces a fixed conformational bias on the pyrrolidine ring via stereoelectronic gauche and anomeric effects [1]. The quantifiably increased lipophilicity relative to unfluorinated pyrrolidine (ΔLogP ≈ +0.41) makes this scaffold valuable for medicinal chemists exploring fluorine bioisosteres to modulate membrane permeability, metabolic stability, and target binding conformation. The hydrochloride salt form further ensures consistent handling and formulation during in vitro and in vivo studies .

Synthesis of DPP-IV and Factor Xa Inhibitor Scaffolds

Fluorinated pyrrolidine amides, including those derived from trans-3,4-difluoropyrrolidine, have demonstrated unexpectedly strong activity as dipeptidyl peptidase IV (DPP-IV) inhibitors in both in vitro enzyme assays and in vivo KK mouse models of type 2 diabetes [1]. Additionally, the (3R,4R)-difluoropyrrolidine scaffold has been implicated in the development of Factor Xa inhibitors for anticoagulant therapy . The defined (3R,4R) stereochemistry of the target compound is critical for achieving the correct three-dimensional presentation of pharmacophoric elements to these therapeutic enzyme targets.

Chiral Resolution and Reference Standard for Analytical Method Development

The compound's defined (3R,4R) stereochemistry and commercial availability at verified high purity (≥98% from major suppliers) [1] make it suitable for use as a chiral reference standard or starting material for the preparation of enantiopure analytical standards. Its established hazard classification under CLP criteria (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides a clear safety framework for laboratory handling, storage (2-8 °C under inert atmosphere), and disposal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.